

Application of Benzyl Sulfamate Derivatives in the Synthesis of Carbonic Anhydrase Inhibitors

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Compound of Interest		
Compound Name:	benzyl sulfamate	
Cat. No.:	B6155833	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with various diseases. Consequently, the development of carbonic anhydrase inhibitors (CAIs) is a significant area of research in medicinal chemistry. Sulfonamides are the most established class of CAIs, and modifications of the sulfonamide scaffold have led to the discovery of potent and isoform-selective inhibitors. This application note focuses on the use of **benzyl sulfamate** and its derivatives in the synthesis of novel carbonic anhydrase inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and relevant biological pathways. The benzyl moiety can be strategically incorporated into the inhibitor structure to enhance binding affinity and selectivity for specific CA isoforms.

Data Presentation

The following table summarizes the inhibitory activity of various benzyl-containing sulfamate and sulfamide derivatives against several human (h) and bacterial carbonic anhydrase isoforms. The data is presented as inhibition constants (K_i) or 50% inhibitory concentrations (IC_{50}) in nanomolar (nM) units, allowing for a direct comparison of the potency of the synthesized compounds against different CA isoforms.



Compo und Type	Compo und/Der ivative	hCA I (Kɪ/IC50, nM)	hCA II (K _I /IC ₅₀ , nM)	hCA IX (K _I /IC ₅₀ , nM)	hCA XII (K _I /IC ₅₀ , nM)	Other CA Isoform s (K _I /IC ₅₀ , nM)	Referen ce
Alkyl/Ben zyl (4- sulpham oylphenyl)carbami midothio ates	Benzyl (8g)	25.5	1.7	-	-	hCA VII: 5.8, hCA XIII: 69.3, MscCA: 360.8, StCA1: 52.2, StCA2: 270.2	[1]
4- Chlorobe nzyl (8h)	30.1	2.5	-	-	hCA VII: 7.9, hCA XIII: 85.1, MscCA: 618.9, StCA1: 68.4, StCA2: 315.7	[1]	
4- Cyanobe nzyl (8j)	45.2	4.1	-	-	hCA VII: 9.2, hCA XIII: 102.4, MscCA: 658.8, StCA1: 55.7, StCA2: 433.1	[1]	



β- Benzylph enethyla mine Sulfamid es	Derivativ e 1	0.278 - 2.260	0.187 - 1.478	-	-	-	[2]
Benzyla minoethy ureido- Tailed Benzene sulfonami des	Compou nd 18 (4- F)	24.6	2.8 - 63	-	-	-	[3]
Compou nd 27 (4- Cl)	-	36.9	-	-	-	[3]	
Fluorinat ed Phenylsu Ifamates	Fluorinat ed derivative s	53 - 415	20 - 113	2.8 - 47	1.9 - 35	-	[4]

Note: A hyphen (-) indicates that the data was not provided in the cited source.

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of carbonic anhydrase inhibitors incorporating a benzylamine moiety, based on methodologies described in the scientific literature.

Protocol 1: Synthesis of 4-Sulfamoylphenyl-benzylamine Derivatives

This protocol describes the synthesis of secondary amine derivatives by the reduction of Schiff bases formed from sulfanilamide and substituted benzaldehydes.



Materials:

- Sulfanilamide
- Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Thin-layer chromatography (TLC) plates
- Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Schiff Bases (Imines)

- Dissolve sulfanilamide (1 equivalent) in methanol in a round-bottom flask.
- Add the desired substituted benzaldehyde (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature.
- The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried.

Step 2: Reduction of Schiff Bases to Secondary Amines



- Suspend the synthesized Schiff base (1 equivalent) in methanol in a round-bottom flask cooled in an ice bath.
- Slowly add sodium borohydride (2-3 equivalents) in small portions.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, carefully add water to quench the excess NaBH₄.
- Concentrate the mixture under reduced pressure to remove methanol.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography to obtain the final 4sulfamoylphenyl-benzylamine derivative.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines the determination of the inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms.

Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Synthesized inhibitor compounds
- 4-Nitrophenyl acetate (4-NPA) as substrate
- Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)
- CO₂-saturated solution



Stopped-flow spectrophotometer

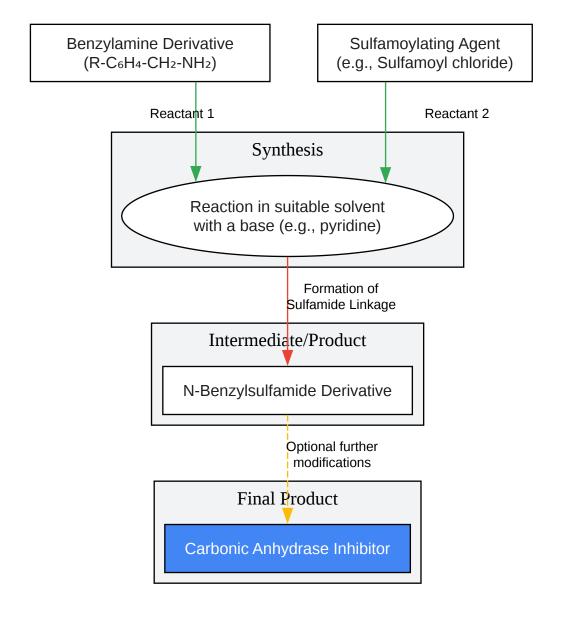
Procedure:

- Maintain all solutions at a constant temperature (e.g., 25 °C).
- The enzymatic activity is determined by a stopped-flow technique, following the hydration of CO₂.
- The assay solution consists of the buffer, the specific CA isozyme, and varying concentrations of the inhibitor.
- The reaction is initiated by adding a CO₂-saturated solution.
- The initial rates of the CO₂ hydration reaction are monitored by observing the change in pH using a suitable indicator.
- IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration.
- Inhibition constants (K_i) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Mandatory Visualization Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for the preparation of benzylcontaining sulfonamide inhibitors of carbonic anhydrase.





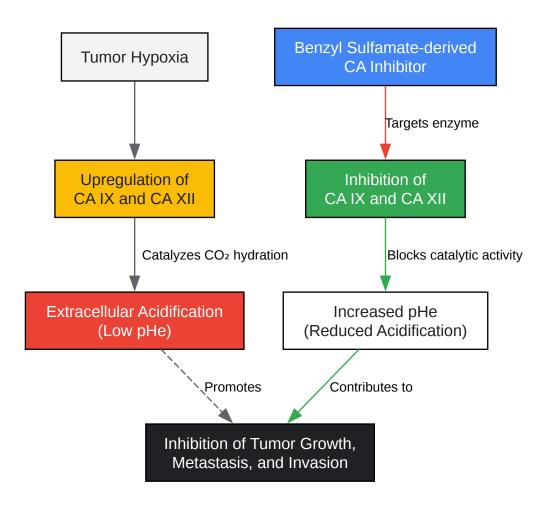
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Caption: General synthetic workflow for benzylsulfamide-based CA inhibitors.

Logical Relationship Diagram: Inhibition of Tumor-Associated Carbonic Anhydrases

This diagram illustrates the logical relationship between the inhibition of tumor-associated carbonic anhydrases (CA IX and XII) and the resulting anti-cancer effects.





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Caption: Inhibition of CA IX/XII disrupts tumor acidosis, hindering cancer progression.

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References

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